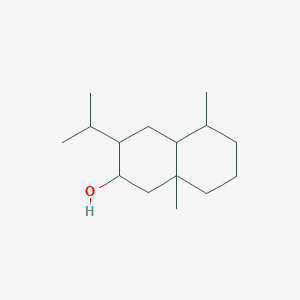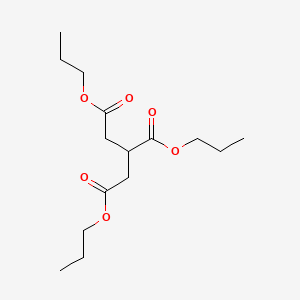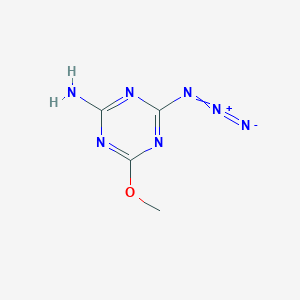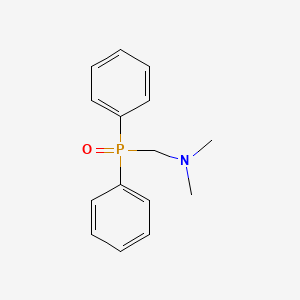
2,6-Dimethyl-3-propan-2-ylheptan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dimethyl-3-propan-2-ylheptan-3-ol is an organic compound with the molecular formula C12H26O. It is a tertiary alcohol, characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is connected to three other carbon atoms. This compound is known for its unique structural features, which include multiple methyl groups and a branched alkyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-3-propan-2-ylheptan-3-ol can be achieved through several methods. One common approach involves the alkylation of a suitable precursor, such as 2,6-dimethylheptan-3-one, with an appropriate alkylating agent like isopropylmagnesium bromide. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is then quenched with water and extracted with an organic solvent to isolate the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as palladium or nickel may be employed to facilitate the alkylation reaction. The product is then purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-3-propan-2-ylheptan-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are used for halogenation, while amines can be introduced using amine reagents under basic conditions.
Major Products Formed
Oxidation: 2,6-Dimethyl-3-propan-2-ylheptan-3-one or 2,6-Dimethyl-3-propan-2-ylheptanoic acid.
Reduction: 2,6-Dimethyl-3-propan-2-ylheptane.
Substitution: 2,6-Dimethyl-3-propan-2-ylheptan-3-yl chloride or 2,6-Dimethyl-3-propan-2-ylheptan-3-ylamine.
Scientific Research Applications
2,6-Dimethyl-3-propan-2-ylheptan-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a solvent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic effects and its role as a precursor in the synthesis of pharmaceuticals.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-3-propan-2-ylheptan-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the compound’s hydrophobic alkyl chain allows it to interact with lipid membranes, potentially affecting membrane fluidity and permeability.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dimethylheptan-3-ol
- 3,3-Dimethyl-2-propan-2-ylheptan-3-ol
- 2,6-Dimethyl-3-ethylheptan-3-ol
Uniqueness
2,6-Dimethyl-3-propan-2-ylheptan-3-ol is unique due to its specific branching pattern and the presence of multiple methyl groups. This structural arrangement imparts distinct physical and chemical properties, such as higher boiling points and specific reactivity patterns, compared to its similar compounds.
Properties
CAS No. |
5340-82-9 |
|---|---|
Molecular Formula |
C12H26O |
Molecular Weight |
186.33 g/mol |
IUPAC Name |
2,6-dimethyl-3-propan-2-ylheptan-3-ol |
InChI |
InChI=1S/C12H26O/c1-9(2)7-8-12(13,10(3)4)11(5)6/h9-11,13H,7-8H2,1-6H3 |
InChI Key |
DRTQXRIAUVRHPN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC(C(C)C)(C(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


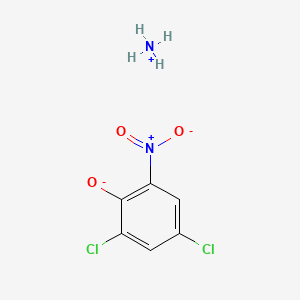
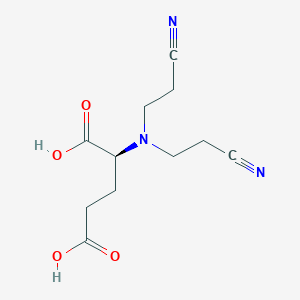
![[(Dibutylstannanediyl)bis(oxy)]bis(dioxo-lambda~5~-azane)](/img/structure/B14731942.png)

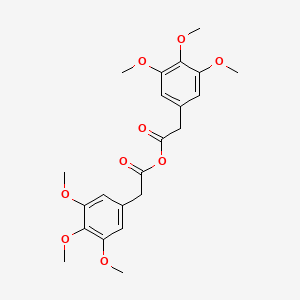

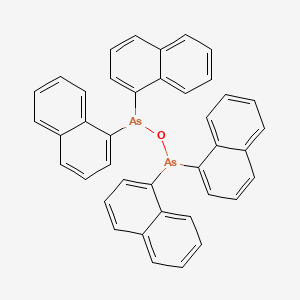
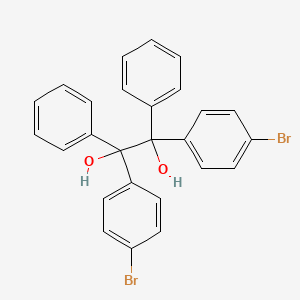
![2,7-Dioxaspiro[4.4]nonane-1,6-dione, 3,8-bis(iodomethyl)-](/img/structure/B14731973.png)
